molecular formula C10H10BrClO B13980519 7-Bromo-5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

7-Bromo-5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B13980519
M. Wt: 261.54 g/mol
InChI Key: SCLWNCRTWGOJOO-UHFFFAOYSA-N
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Description

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, along with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran precursor.

    Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas (Cl2) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and methylation processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydrobenzofuran derivatives.

Scientific Research Applications

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromobenzofuran: Lacks the chlorine and methyl substituents.

    5-chlorobenzofuran: Lacks the bromine and methyl substituents.

    2,2-dimethylbenzofuran: Lacks the halogen substituents.

Uniqueness

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzofuran ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran

InChI

InChI=1S/C10H10BrClO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3

InChI Key

SCLWNCRTWGOJOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)Cl)Br)C

Origin of Product

United States

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